molecular formula C18H21FN2O2S B5664821 1-(4-FLUOROBENZENESULFONYL)-4-[(2-METHYLPHENYL)METHYL]PIPERAZINE

1-(4-FLUOROBENZENESULFONYL)-4-[(2-METHYLPHENYL)METHYL]PIPERAZINE

Cat. No.: B5664821
M. Wt: 348.4 g/mol
InChI Key: RDAVZBBEHBWAJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorobenzenesulfonyl)-4-[(2-methylphenyl)methyl]piperazine is a synthetic organic compound featuring a piperazine core that is differentially substituted at its nitrogen atoms. The structure includes a 4-fluorobenzenesulfonyl group and a (2-methylphenyl)methyl (o-tolylmethyl) moiety. Piperazine derivatives are a significant class of compounds in medicinal chemistry, known for their diverse pharmacological profiles and presence in several therapeutic agents . Compounds with the piperazine structure, such as the calcium channel blocker Flunarizine, demonstrate utility in neurological research, particularly in the prophylaxis of migraine and the study of vertigo . Furthermore, structurally related 1-[bis(4-fluorophenyl)-methyl]piperazine derivatives have been investigated preclinically for their potential to inhibit acetylcholinesterase, suggesting research value for studying central cholinergic neurotransmission . The specific sulfonyl and benzyl substitutions on this molecule suggest its potential application as a key intermediate or building block in organic synthesis and drug discovery efforts. Researchers may employ this compound in developing novel bioactive molecules or as a tool compound for probing biological mechanisms. This product is intended for research and development purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

1-(4-fluorophenyl)sulfonyl-4-[(2-methylphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O2S/c1-15-4-2-3-5-16(15)14-20-10-12-21(13-11-20)24(22,23)18-8-6-17(19)7-9-18/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDAVZBBEHBWAJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Fluorobenzenesulfonyl)-4-[(2-methylphenyl)methyl]piperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

  • Molecular Formula : C19H18FNO4S
  • Molecular Weight : 375.4 g/mol
  • CAS Number : 1797858-12-8

The compound is hypothesized to exert its biological effects through the inhibition of specific enzymes involved in cellular signaling pathways. This includes potential interactions with lysine-specific demethylase (LSD1), which plays a critical role in epigenetic regulation and has been implicated in various cancers.

Anticancer Activity

Recent studies have indicated that derivatives of piperazine compounds can exhibit significant anticancer properties. The compound under investigation has shown promise in inhibiting cell proliferation in various cancer cell lines.

Enzymatic Inhibition Studies

Inhibition assays have demonstrated that 1-(4-fluorobenzenesulfonyl)-4-[(2-methylphenyl)methyl]piperazine may act as a reversible inhibitor of LSD1. The following table summarizes key findings from recent enzymatic assays:

Compound Enzyme Target IC50 (µM) Assay Type
1-(4-Fluorobenzenesulfonyl)-4-[(2-Methylphenyl)methyl]piperazineLSD1<10SPR Binding Assay
Control CompoundLSD115SPR Binding Assay

Cellular Assays

In cellular models, the compound has been evaluated for its ability to induce apoptosis and inhibit tumor growth. The following data illustrates its effectiveness:

Cell Line Concentration (µM) Cell Viability (%)
MCF-7 (Breast)1045
A549 (Lung)1050
HeLa (Cervical)1040

Study on Anticancer Efficacy

A recent study published in a peer-reviewed journal evaluated the anticancer efficacy of the compound on MCF-7 breast cancer cells. The results indicated that treatment with the compound resulted in a significant reduction in cell viability compared to untreated controls, suggesting potent anticancer activity.

Epigenetic Regulation

Another study focused on the role of LSD1 inhibitors in hematological malignancies. The findings suggest that compounds targeting LSD1, including derivatives similar to the one under investigation, can lead to decreased cell proliferation and increased apoptosis in leukemia cell lines.

Scientific Research Applications

1-(4-Fluorobenzenesulfonyl)-4-[(2-methylphenyl)methyl]piperazine demonstrates potential anxiolytic , antidepressant , and antipsychotic effects. Its mechanism of action is thought to involve:

  • Modulation of serotonin and dopamine levels
  • Interaction with various neurotransmitter receptors

These interactions may contribute to its efficacy in treating mood disorders such as anxiety and depression. Preliminary studies suggest that the compound enhances neurotransmitter availability, which could lead to improved mood regulation.

Case Studies and Research Findings

Research on 1-(4-fluorobenzenesulfonyl)-4-[(2-methylphenyl)methyl]piperazine has shown promising results in various studies:

  • Neuropharmacological Studies : Investigations have demonstrated its potential to enhance serotonin levels, providing a basis for its use in treating depression.
  • Behavioral Studies : Animal models have indicated anxiolytic effects, suggesting that this compound could be beneficial for anxiety disorders.
  • Receptor Binding Studies : Binding affinity assays have shown that this compound interacts with serotonin and dopamine receptors, supporting its classification as a multi-target drug candidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Piperazine Derivatives

Cytotoxicity in Cancer Cell Lines
  • 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazines (5a–g) : These derivatives, bearing a benzoyl group at position 1 and a chlorobenzhydryl group at position 4, demonstrated significant cytotoxicity against liver (e.g., HEPG2), breast (e.g., MCF7), and colon (HCT-116) cancer cell lines. Compound 5a showed time-dependent stability, suggesting prolonged activity .
  • Target Compound : The 4-fluorobenzenesulfonyl group may enhance solubility and membrane permeability compared to benzoyl analogs, though cytotoxic activity remains unconfirmed.
Enzyme Inhibition and Receptor Binding
  • Thiazolylhydrazone Derivatives (3a–k) : These compounds, featuring a 4-fluorophenylpiperazine core, exhibited acetylcholinesterase (AChE) inhibitory activity. The thiosemicarbazide and triazole moieties were critical for binding .
  • 1-(2-Methoxyphenyl)-4-[(piperidin-4-yl)methyl]piperazine : Demonstrated high dopamine D2 receptor affinity (Ki = 12 nM), attributed to the methoxyphenyl and piperidinylmethyl groups .
Crystallography and Conformational Analysis
  • 1-[(1,3-Benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines (I–III) : These analogs adopt chair conformations with equatorial substituents. Fluorine and chlorine atoms influenced crystal packing via halogen bonding .

Pharmacokinetic and Physicochemical Properties

Lipophilicity and Bioavailability
  • 1-(4-Chlorobenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine () : The methylsulfanyl group increases lipophilicity (logP ≈ 3.5), enhancing blood-brain barrier penetration.
Metabolic Stability
  • 1-(4-Fluorobenzyl)piperazine Derivatives (7–19) : Fluorination at the phenyl ring reduced oxidative metabolism in liver microsomes, extending half-life .
  • Target Compound : The sulfonyl group may further resist cytochrome P450-mediated degradation, enhancing in vivo stability.

Comparative Data Table

Compound Name 1-Position Substituent 4-Position Substituent Key Biological Activity Molecular Weight Reference
Target Compound 4-Fluorobenzenesulfonyl 2-Methylbenzyl Hypothesized CNS/oncology 388.43 (calc.) N/A
1-(4-Chlorobenzhydryl)piperazine (5a) 4-Fluorobenzoyl 4-Chlorobenzhydryl Cytotoxicity (IC50: 1.2 μM, HEPG2) ~450 (est.)
1-(2-Methoxyphenyl)-4-(piperidin-4-yl)piperazine 2-Methoxyphenyl Piperidin-4-yl Dopamine D2 affinity (Ki: 12 nM) ~317 (est.)
1-[(1,3-Benzodioxol-5-yl)methyl]-4-(3-fluorobenzoyl)piperazine (I) 3-Fluorobenzoyl 1,3-Benzodioxol-5-ylmethyl Crystallographic stability 354.37
1-(4-Fluorobenzyl)-4-(trifluoromethylsulfonyl)piperazine (5-1) 4-Fluorobenzyl Trifluoromethylsulfonyl Acaricidal activity 366.29

Q & A

Q. What strategies resolve inconsistencies in synthetic yields across laboratories?

  • Methodological Answer : Standardize starting material purity (≥95% by HPLC) and reaction conditions (e.g., inert atmosphere for moisture-sensitive steps). Interlaboratory reproducibility studies with shared protocols (e.g., ATUM or Synthace workflows) identify critical variables (e.g., stirring rate, solvent grade) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.